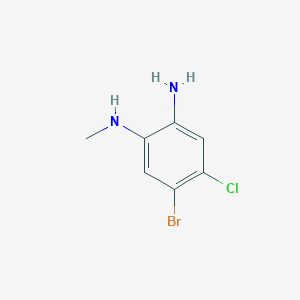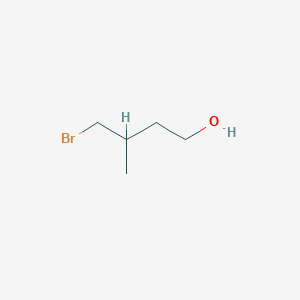
8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole (8-Br-6-F-THC) is a heterocyclic compound with a unique structure and a wide range of potential applications in the fields of medicinal chemistry, drug discovery, and materials science. It is a versatile building block for the synthesis of various bioactive compounds and has been used in a number of studies to investigate its biological activities.
Aplicaciones Científicas De Investigación
8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has been used in a variety of studies to investigate its potential applications in the fields of medicinal chemistry, drug discovery, and materials science. It has been used in the synthesis of a variety of bioactive compounds, including inhibitors of cyclooxygenase-2 (COX-2) and thromboxane A2 (TXA2) enzymes. It has also been used in the synthesis of a series of compounds that show antibacterial, antifungal, and anti-inflammatory activities. Additionally, 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has been used as a building block for the synthesis of a variety of materials, including conducting polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is not yet fully understood. However, it is thought to interact with a number of cellular targets, including enzymes, receptors, and ion channels, to modulate the activity of various biochemical and physiological processes. For example, 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) and thromboxane A2 (TXA2) enzymes, which are involved in the production of pro-inflammatory mediators. It has also been shown to interact with a number of receptors, including the serotonin receptor 5-HT1A, to modulate the activity of various neurotransmitters.
Biochemical and Physiological Effects
The effects of 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole on biochemical and physiological processes are not yet fully understood. However, it has been shown to have a variety of effects on various processes, including the modulation of neurotransmitter activity, the inhibition of the cyclooxygenase-2 (COX-2) and thromboxane A2 (TXA2) enzymes, and the modulation of immune responses. Additionally, 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a wide range of potential applications in the fields of medicinal chemistry, drug discovery, and materials science. Additionally, it is relatively stable and has a relatively low toxicity. However, there are some limitations to its use in laboratory experiments, including the fact that it is not water-soluble and has a limited solubility in organic solvents.
Direcciones Futuras
There are a number of potential future directions for 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole research. These include further investigations into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, there is potential for further research into the synthesis and characterization of novel derivatives of 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole, as well as the development of new materials and drug delivery systems based on this compound. Finally, there is potential for further research into the use of 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole as a building block for the synthesis of novel bioactive compounds.
Métodos De Síntesis
8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole can be synthesized in a two-step process. The first step involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole (THC) with bromine and potassium fluoride in a solvent such as dimethylformamide (DMF) to form 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole (8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole). The second step involves the removal of the bromine and fluoride groups from the molecule by treatment with a base such as sodium hydroxide.
Propiedades
IUPAC Name |
8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFN/c13-10-6-7(14)5-9-8-3-1-2-4-11(8)15-12(9)10/h5-6,15H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSFWICHWXKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
CAS RN |
1188195-83-6 |
Source


|
| Record name | 8-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B6603658.png)

![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid](/img/structure/B6603672.png)
![3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6603675.png)

![2-{11-fluoro-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B6603685.png)

![(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid](/img/structure/B6603697.png)
![benzyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B6603711.png)
![(2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6603723.png)


![(1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B6603747.png)
![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)